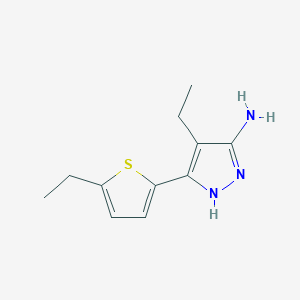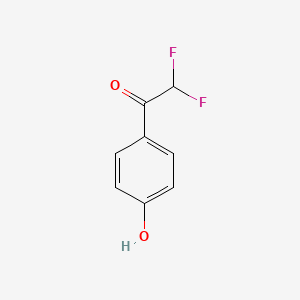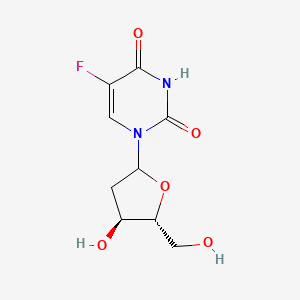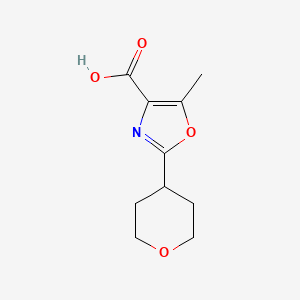
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group and an oxan-4-yl group, as well as a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminomethyl-1,3-oxazole with oxan-4-yl carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted oxazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid: Characterized by its unique oxazole ring and oxan-4-yl group.
5-({methyl[2-(oxan-4-yl)ethyl]amino}methyl)-1,2-oxazol-3-amine: Contains similar structural features but with additional amine functionalities.
Uniqueness
5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications.
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-6-8(10(12)13)11-9(15-6)7-2-4-14-5-3-7/h7H,2-5H2,1H3,(H,12,13) |
Clave InChI |
FUYNBJXMVBFJHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



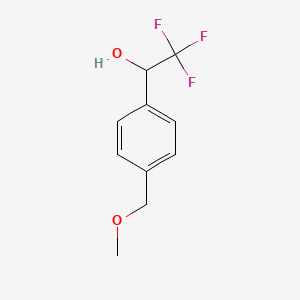
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
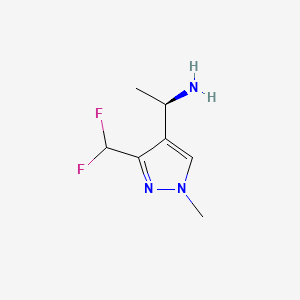
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
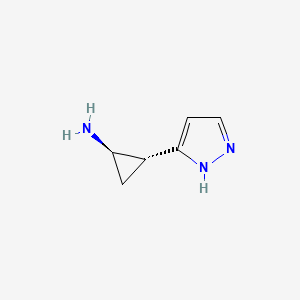
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
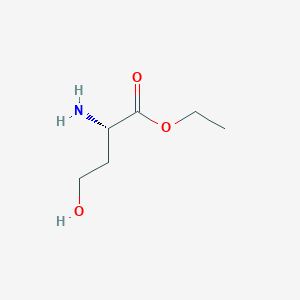
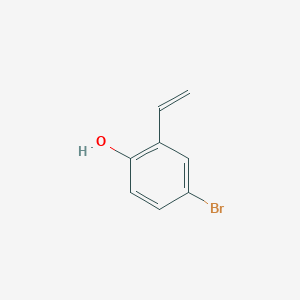
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
amino}acetic acid](/img/structure/B13563005.png)
